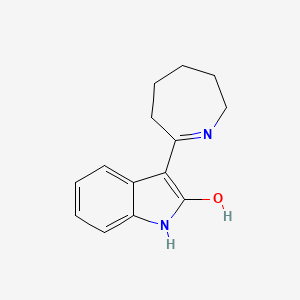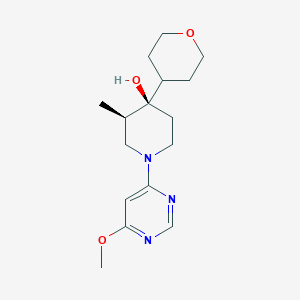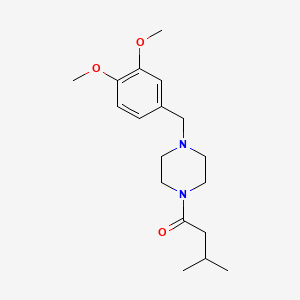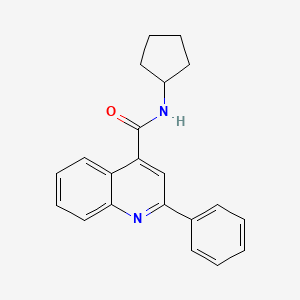
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as azepanone indole and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells. Further research is needed to fully elucidate the mechanism of action of azepanone indole.
Biochemical and Physiological Effects
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Azepanone indole has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different biological processes. Additionally, azepanone indole is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines at high concentrations. Additionally, the mechanism of action of azepanone indole is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding how azepanone indole interacts with cells and biological systems can help to identify potential therapeutic targets.
Another direction is to explore the potential of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one as a fluorescent probe for the detection of metal ions in biological systems. This application has the potential to provide new insights into the role of metal ions in biological processes.
Finally, further research is needed to evaluate the safety and efficacy of azepanone indole in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound can help to identify potential therapeutic applications and limitations.
Métodos De Síntesis
The synthesis of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzaldehyde and cyclohexanone in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This synthesis method has been optimized to produce high yields of pure azepanone indole.
Aplicaciones Científicas De Investigación
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Azepanone indole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-13(12-8-2-1-5-9-15-12)10-6-3-4-7-11(10)16-14/h3-4,6-7,16-17H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIAMDMLNUMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)



![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)